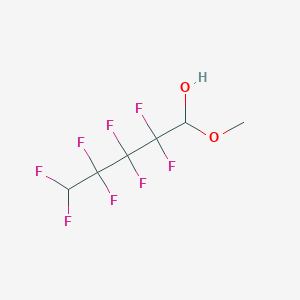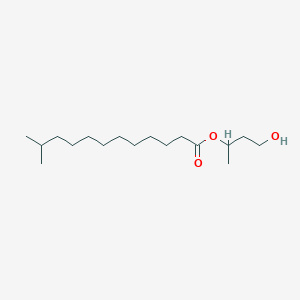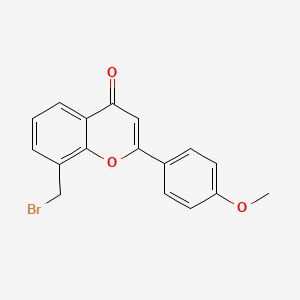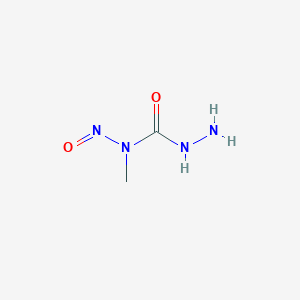![molecular formula C17H14N2O4 B14399678 4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) CAS No. 89590-23-8](/img/structure/B14399678.png)
4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) is a chemical compound known for its unique structure and properties It consists of two benzoxazole rings connected by a propane-1,3-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like 18-crown-6 ether. The reaction is carried out in an organic solvent such as acetone under reflux conditions for several hours . The product is then purified through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoxazole rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[Propane-1,3-diylbis(oxy)]bis(benzene-1,3-diamine)
- 4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
- 4,4’-[Propane-1,3-diylbis(oxy)]dianiline
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) is unique due to its benzoxazole rings, which impart distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics .
Propiedades
Número CAS |
89590-23-8 |
|---|---|
Fórmula molecular |
C17H14N2O4 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
4-[3-(1,3-benzoxazol-4-yloxy)propoxy]-1,3-benzoxazole |
InChI |
InChI=1S/C17H14N2O4/c1-4-12(16-14(6-1)22-10-18-16)20-8-3-9-21-13-5-2-7-15-17(13)19-11-23-15/h1-2,4-7,10-11H,3,8-9H2 |
Clave InChI |
HTVFZBMPCLXSDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCCOC3=CC=CC4=C3N=CO4)N=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
methanone](/img/structure/B14399616.png)

![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)

![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)



![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)

